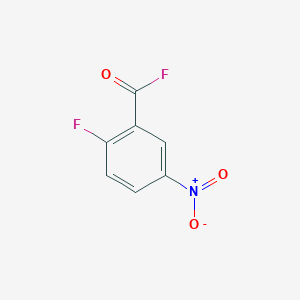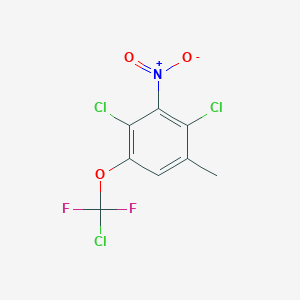
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a bromobenzene moiety attached to a tetrafluorocyclobutene ring, making it valuable for applications in materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene typically involves the following steps:
Formation of Tetrafluorocyclobutene: The tetrafluorocyclobutene ring can be synthesized through a involving a fluorinated precursor.
Bromination: The bromobenzene moiety is introduced through a bromination reaction, where bromine is added to a benzene ring under controlled conditions.
Coupling Reaction: The final step involves coupling the tetrafluorocyclobutene ring with the bromobenzene moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes using high-purity reagents, precise temperature control, and efficient purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromobenzene moiety.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: The compound serves as a building block for synthesizing pharmaceutical intermediates and active ingredients.
Organic Synthesis: It is valuable in organic synthesis for constructing complex molecular architectures.
作用機序
The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene involves its interaction with various molecular targets. The bromobenzene moiety can participate in electrophilic aromatic substitution reactions, while the tetrafluorocyclobutene ring can undergo cycloaddition reactions. These interactions enable the compound to form stable complexes with other molecules, facilitating its use in various chemical processes.
類似化合物との比較
Similar Compounds
4-(2,2,3,3-Tetrafluorocyclobutyl)benzene: Similar structure but lacks the bromine atom.
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)chlorobenzene: Similar structure with chlorine instead of bromine.
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)iodobenzene: Similar structure with iodine instead of bromine.
Uniqueness
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is unique due to the presence of both the tetrafluorocyclobutene ring and the bromobenzene moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
特性
IUPAC Name |
1-bromo-4-(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRDVIODCKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(C2(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)




![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)
